N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a furan ring, a phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the furan-2-ylmethyl carbamoyl intermediate: This step involves the reaction of furan-2-ylmethylamine with a suitable carbamoyl chloride under basic conditions.
Coupling with 4-phenylpiperazine: The intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in research to understand its interactions with biological targets.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The furan ring and piperazine moiety are believed to play crucial roles in binding to these targets, potentially affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(furan-2-ylmethyl)carbamoyl]-2-phenylvinyl}-benzamide
- **N-{4-[(furan-2-ylmethyl)carbamoyl]-4-phenylbutadienyl}-methylbenzamide
Uniqueness
N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide is unique due to its combination of a furan ring, a phenyl group, and a piperazine ring. This structural arrangement provides distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-(furan-2-ylmethylcarbamoyl)phenyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c28-22(24-17-21-7-4-16-30-21)18-8-10-19(11-9-18)25-23(29)27-14-12-26(13-15-27)20-5-2-1-3-6-20/h1-11,16H,12-15,17H2,(H,24,28)(H,25,29) |
InChI Key |
WQPFFTYXFFMPQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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